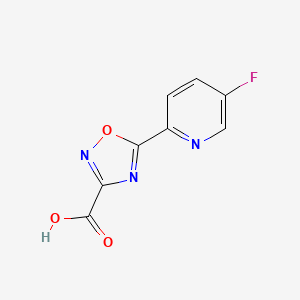
2-((4-Bromophenyl)sulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Bromophenyl)sulfonyl)-1H-indole is an organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)sulfonyl)-1H-indole typically involves the reaction of 4-bromobenzenesulfonyl chloride with indole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
2-((4-Bromophenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups are introduced.
Nucleophilic Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or alkyl halides are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or alkylated derivatives of the indole ring.
Nucleophilic Substitution: Products include substituted phenyl sulfonyl indoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl indole.
科学的研究の応用
2-((4-Bromophenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring instead of an indole ring.
4-Bromophenyl sulfonyl acetonitrile: This compound contains the bromophenyl sulfonyl group but has an acetonitrile moiety.
Uniqueness
2-((4-Bromophenyl)sulfonyl)-1H-indole is unique due to its specific combination of the bromophenyl and sulfonyl indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C14H10BrNO2S |
|---|---|
分子量 |
336.21 g/mol |
IUPAC名 |
2-(4-bromophenyl)sulfonyl-1H-indole |
InChI |
InChI=1S/C14H10BrNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H |
InChIキー |
PHWBKUNSRVENHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
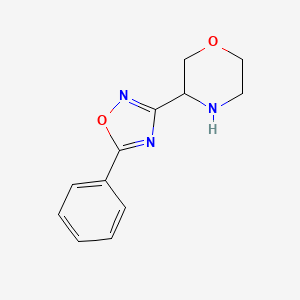
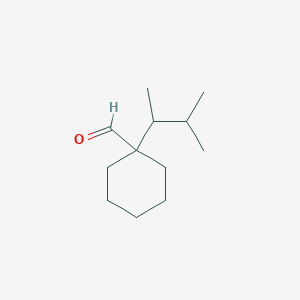
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)

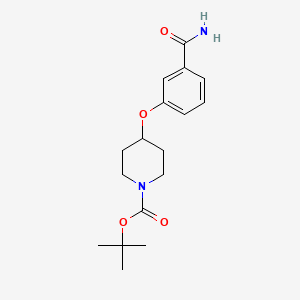
![2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)

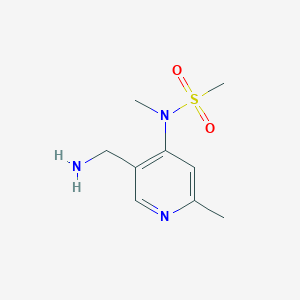
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
